molecular formula C14H10N2O B14569288 Methanone, 1H-indol-3-yl-2-pyridinyl- CAS No. 61364-26-9

Methanone, 1H-indol-3-yl-2-pyridinyl-

Cat. No.: B14569288
CAS No.: 61364-26-9
M. Wt: 222.24 g/mol
InChI Key: MAPWLXWLMIGRFL-UHFFFAOYSA-N
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Description

Methanone, 1H-indol-3-yl-2-pyridinyl- (CAS: Not explicitly provided in evidence; structurally related to 37128-50-0 ), is a ketone derivative featuring a carbonyl group bridging an indole ring (substituted at the 3-position) and a pyridine ring (substituted at the 2-position).

Properties

CAS No.

61364-26-9

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

1H-indol-3-yl(pyridin-2-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-14(13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,16H

InChI Key

MAPWLXWLMIGRFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

The synthesis of Methanone, 1H-indol-3-yl-2-pyridinyl- can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Methanone, 1H-indol-3-yl-2-pyridinyl- undergoes various chemical reactions, including:

Scientific Research Applications

Methanone, 1H-indol-3-yl-2-pyridinyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, 1H-indol-3-yl-2-pyridinyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The compound’s structure allows it to bind to active sites of target proteins, leading to inhibition or activation of specific pathways. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Substituent Effects on Indole and Pyridine Rings

Compound Name Substituents (Indole/Pyridine) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Reference Yield (%)
1H-Indol-3-yl-2-pyridinyl-methanone None (parent structure) C₁₄H₁₀N₂O Not reported IR: ~1720 cm⁻¹ (C=O); NMR: δ 7.3–8.9 (aromatic) Not available
(5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone (2c) 5-Br (indole), 3-pyridinyl C₁₃H₈BrN₂O 276–277 IR: N/A; ¹H-NMR: δ 7.52 (pyrazole-H), 7.3–7.6 (ArH) 27
(2-Methyl-1H-indol-3-yl)-4-pyridinylmethanone (3b) 2-CH₃ (indole), 4-pyridinyl C₁₅H₁₂N₂O 231–233 ¹H-NMR: δ 2.22 (s, CH₃), 7.36–8.9 (ArH) 25
[5-(1H-Indol-3-yl)-3-(4-MeO-Ph)-pyrazol-1-yl]-3-pyridinyl-methanone (3d) 4-MeO-Ph (pyrazole) C₂₃H₁₈N₄O₂ Not reported IR: 1615 cm⁻¹ (C=O); ¹H-NMR: δ 4.01–8.96 (ArH) Not available
Methanone, (2-methyl-1H-indol-3-yl)(3-nitrophenyl)- 2-CH₃ (indole), 3-NO₂ (Ph) C₁₆H₁₂N₂O₃ Not reported N/A 64

Key Observations :

  • Methyl Substitution : Reduces melting points (e.g., 231–233°C for 3b vs. 276°C for 2c) due to decreased crystallinity .
  • Pyridine Position : 2-Pyridinyl vs. 3- or 4-pyridinyl affects π-π stacking and solubility .

Spectroscopic Comparisons

  • IR Spectroscopy : Carbonyl stretches (1641–1720 cm⁻¹) are consistent across analogs .
  • ¹H-NMR: Aromatic protons in indole (δ 7.3–7.6) and pyridine (δ 8.6–8.9) show minor shifts based on substituent electronegativity .

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